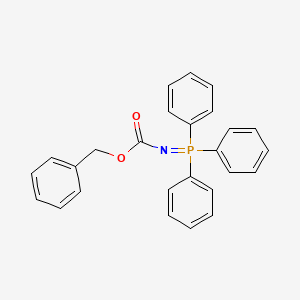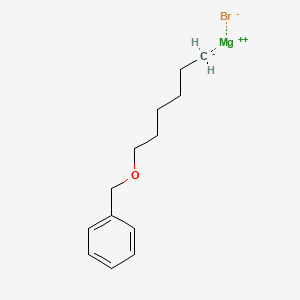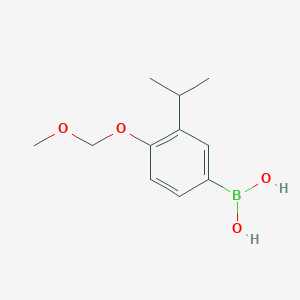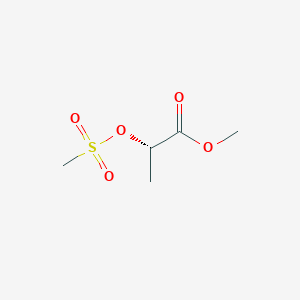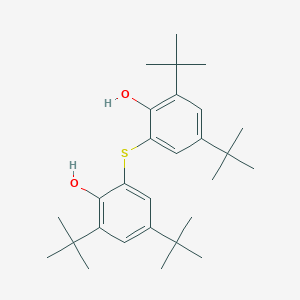
4,46,6-di-tert-butyl-2,2-thiobisphenol
Übersicht
Beschreibung
4,4’,6,6’-di-tert-butyl-2,2’-thiobisphenol is a synthetic organic compound with the molecular formula C28H42O2S and a molecular weight of 442.7 g/mol . It is characterized by the presence of two phenolic groups connected by a sulfur atom, with tert-butyl groups at the 4 and 6 positions on each phenol ring. This compound is known for its antioxidant properties and is used in various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4,4’,6,6’-di-tert-butyl-2,2’-thiobisphenol can be synthesized through the reaction of 2,4-di-tert-butylphenol with sulfur dichloride (SCl2) under controlled conditions . The reaction typically involves the following steps:
- Dissolving 2,4-di-tert-butylphenol in an appropriate solvent such as acetonitrile.
- Adding sulfur dichloride dropwise to the solution while maintaining the temperature between 0-5°C.
- Stirring the reaction mixture for several hours to ensure complete reaction.
- Isolating the product by filtration and recrystallization .
Industrial Production Methods
In industrial settings, the production of 4,4’,6,6’-di-tert-butyl-2,2’-thiobisphenol involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include additional purification steps such as distillation and chromatography to ensure the final product meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’,6,6’-di-tert-butyl-2,2’-thiobisphenol undergoes various chemical reactions, including:
Substitution: The tert-butyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Major Products Formed
Wissenschaftliche Forschungsanwendungen
4,4’,6,6’-di-tert-butyl-2,2’-thiobisphenol has a wide range of applications in scientific research, including:
Wirkmechanismus
The antioxidant activity of 4,4’,6,6’-di-tert-butyl-2,2’-thiobisphenol is primarily due to its ability to donate hydrogen atoms from the phenolic groups to neutralize free radicals. This process involves the formation of phenoxyl radicals, which are stabilized by the electron-donating effects of the tert-butyl groups . The sulfur atom in the molecule also plays a role in enhancing the stability of the phenoxyl radicals, thereby increasing the overall antioxidant efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-di-tert-butyl-4-methylphenol (BHT): Another widely used antioxidant with similar structural features but lacks the sulfur atom.
2,2’-thiobis(4,6-di-tert-butylphenol): A compound with a similar structure but different substitution pattern on the phenol rings.
Uniqueness
4,4’,6,6’-di-tert-butyl-2,2’-thiobisphenol is unique due to the presence of both sulfur and tert-butyl groups, which contribute to its high antioxidant activity and stability. The sulfur atom enhances the stabilization of phenoxyl radicals, making it more effective than similar compounds without sulfur .
Eigenschaften
IUPAC Name |
2,4-ditert-butyl-6-(3,5-ditert-butyl-2-hydroxyphenyl)sulfanylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42O2S/c1-25(2,3)17-13-19(27(7,8)9)23(29)21(15-17)31-22-16-18(26(4,5)6)14-20(24(22)30)28(10,11)12/h13-16,29-30H,1-12H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJHKVLUGKEZJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)SC2=CC(=CC(=C2O)C(C)(C)C)C(C)(C)C)O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(5-Oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester](/img/structure/B6317478.png)



